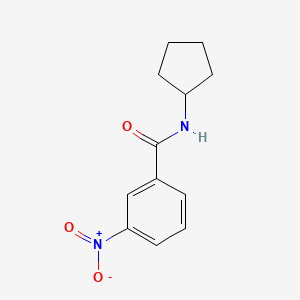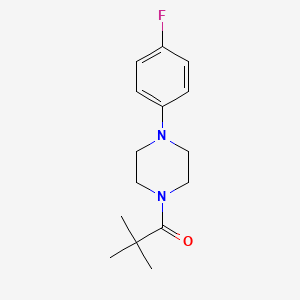![molecular formula C15H12ClN3 B5867067 2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of cyclopenta[b]pyridines and has shown promising results in various studies related to its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves the inhibition of various cellular pathways. In cancer cells, this compound inhibits the Akt/mTOR pathway, which is responsible for cell growth and survival. It also inhibits the NF-κB pathway, which is responsible for inflammation and cell proliferation. In neurodegenerative disorders, this compound reduces oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In inflammation-related studies, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In neurodegenerative disorder research, this compound reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
The advantages of using 2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile in lab experiments include its relatively simple synthesis method, its potent therapeutic effects, and its ability to inhibit various cellular pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the research on 2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile. These include:
- Further studies on the optimal dosage and administration route for this compound in various therapeutic applications.
- Development of novel derivatives of this compound with improved potency and selectivity.
- Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
- Investigation of the potential synergistic effects of this compound with other therapeutic agents.
- Exploration of the potential use of this compound in other disease areas such as cardiovascular diseases and metabolic disorders.
Synthesis Methods
The synthesis method for 2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves the reaction of 4-chlorobenzaldehyde with malononitrile and cyclopentanone in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization to form the desired compound.
Scientific Research Applications
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation-related studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-10-6-4-9(5-7-10)14-11-2-1-3-13(11)19-15(18)12(14)8-17/h4-7H,1-3H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUICBFMSASQPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)

![2-methoxy-N,5-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5867021.png)

![1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)
![diethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5867035.png)

![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)
![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)
